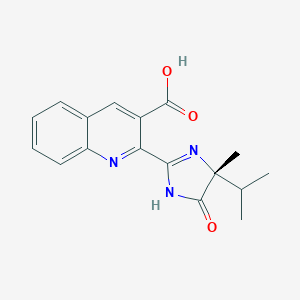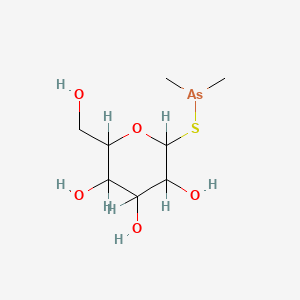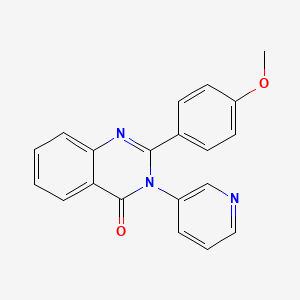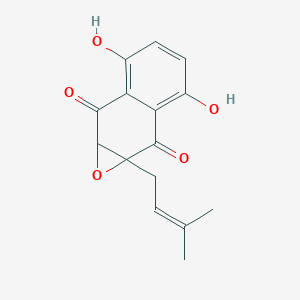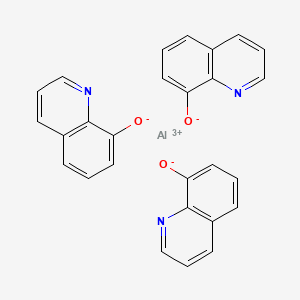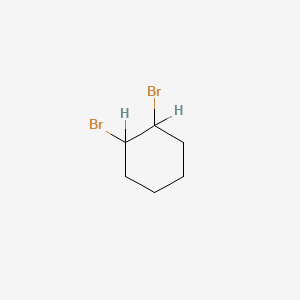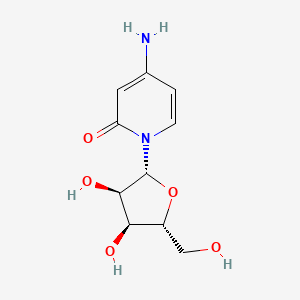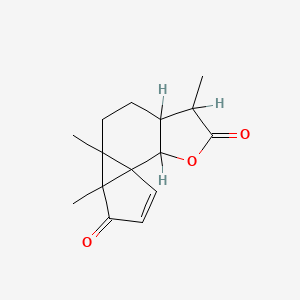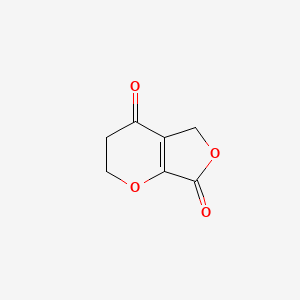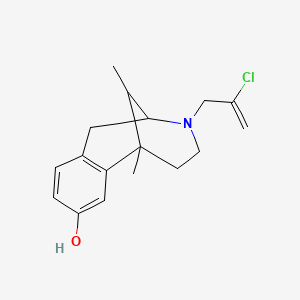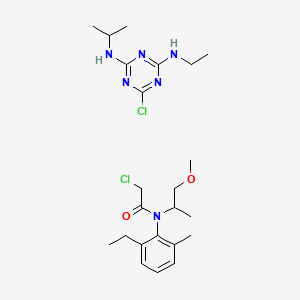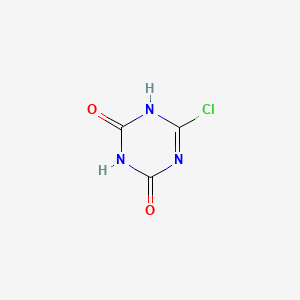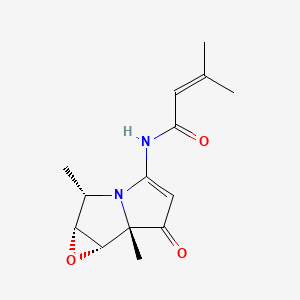
Bohemamine
説明
Bohemamine is a chemical compound with the formula C14H18N2O3 . It has a molecular weight of 262.3 g/mol and a density of 1.27±0.1 g/cm3 . The melting point is 196-198 °C and the boiling point is 474.2±45.0 °C .
Synthesis Analysis
Bohemamine synthesis involves the isolation of bohemamine analogues from a marine-derived Streptomyces spinoverrucosus . The structures of these analogues were confirmed through spectroscopic analysis and semi-synthetic derivatization of monomeric bohemamines and formaldehyde . This dimerization is a non-enzymatic process .
Molecular Structure Analysis
Bohemamine has a complex molecular structure, with its molecular formula being C14H18N2O3 . It is a pyrrolizidine alkaloid with two unusual methyl groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Bohemamine are complex and involve multiple steps . The reactions could occur under mild conditions, and the detection of formaldehyde in the culture revealed that the dimerization is a non-enzymatic process .
Physical And Chemical Properties Analysis
Bohemamine has a molecular weight of 262.3 g/mol and a density of 1.27±0.1 g/cm3 . It has a melting point of 196-198 °C and a boiling point of 474.2±45.0 °C .
科学的研究の応用
Marine-Derived Drug Discovery
Bohemamine derivatives have been isolated from marine-derived Streptomyces spinoverrucosus . These compounds, known as Spithioneines A and B, are rare natural products that incorporate the amino acid ergothioneine . This discovery has sparked interest in the potential role of these molecules as therapeutics .
Antioxidant Activity
Bohemamine derivatives have shown significant antioxidant activity . Specifically, compounds 13, 15, 19, and 21, which were synthesized through a natural product chimera strategy, exhibited this property . This suggests potential applications in combating oxidative stress-related diseases .
Biosynthesis Research
Bohemamine is involved in the biosynthesis of pyrrolizidine alkaloids . The study of its biosynthetic pathways could provide insights into the production of these alkaloids, which have various biological activities .
Chemical Structure Investigation
The chemical structure of Bohemamine J, a derivative of Bohemamine, has been elucidated . It possesses a new chimeric skeleton derived from bohemamine A and phenylacetaldehyde . This structural investigation can contribute to the development of new synthetic strategies and the discovery of novel compounds .
Natural Product Chimera Strategy
Bohemamine has been used in the synthesis of chimeric derivatives through a natural product chimera strategy . This approach can lead to the creation of new compounds with potentially useful biological activities .
Actinomycin D Production
Bohemamine is involved in the production of actinomycin D, a chemotherapeutic agent . Understanding its role in this process could enhance the production of this important drug .
作用機序
Target of Action
Bohemamines (BHMs) are bacterial alkaloids containing a pyrrolizidine core The primary targets of Bohemamine are not explicitly mentioned in the available literature
Mode of Action
The biosynthesis of Bohemamines involves a coordinated action of nonribosomal peptide synthetase BhmJ, Baeyer-Villiger monooxygenase BhmK, and methyltransferase BhmG . BhmJ is responsible for incorporating a nonproteinogenic amino acid (2S,5S)-5-methyl-proline (5-Mepro). The tandem action of BhmK and BhmG is responsible for the formation of the pyrrolizidine core and C-7 methylation .
Biochemical Pathways
The biosynthesis of Bohemamines involves nonribosomal peptide synthetases (NRPSs) for the formation of indolizidine intermediates, followed by consecutive reactions to generate pyrrolizidine scaffolds by Baeyer-Villiger monooxygenases (BVMOs)
Result of Action
Bohemamines have been found to have cytotoxicity against cancer cell lines . Dibohemamines B and C, two new Bohemamine analogues, were found to have nanomolar cytotoxicity against the non-small cell-lung cancer cell line A549 .
Action Environment
The production of Bohemamines is activated using a ribosome engineering approach in Streptomyces sp. CB02009 . The highly unstable nature of some intermediates in the biosynthesis of Bohemamines suggests that the coordinated action of BhmJ, BhmK, and BhmG might be one of Nature’s strategies to avoid the accumulation of shunt metabolites . This indicates that the action, efficacy, and stability of Bohemamine could be influenced by environmental factors such as the conditions of the bacterial culture.
特性
IUPAC Name |
N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-7(2)5-11(18)15-10-6-9(17)14(4)13-12(19-13)8(3)16(10)14/h5-6,8,12-13H,1-4H3,(H,15,18)/t8-,12+,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARXZADXFDTXOF-OKVQYTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(O2)C3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H](O2)[C@@]3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993704 | |
| Record name | Bohemamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bohemamine | |
CAS RN |
72926-12-6 | |
| Record name | Bohemamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bohemamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are bohemamines and where are they found?
A1: Bohemamines are a class of pyrrolizidine alkaloids primarily isolated from various Streptomyces species, many of which are marine-derived. [, , , , , , ] These bacteria are known for their ability to produce a diverse array of secondary metabolites.
Q2: What is unique about the chemical structure of bohemamines?
A2: Bohemamines possess a pyrrolizidine core with two unusual methyl groups at positions C-7 and C-9. [, ] The C-9 methyl group originates from a non-proteinogenic amino acid, (2S,5S)-5-methylproline, incorporated during biosynthesis. [] Interestingly, some bohemamine derivatives, like spithioneines A and B, incorporate the amino acid ergothioneine as a pyrrolizidine substituent, a rare occurrence in natural products. [, ]
Q3: How are bohemamines biosynthesized in Streptomyces?
A3: Studies on Streptomyces sp. CB02009 have revealed a fascinating biosynthetic pathway for bohemamines. The process involves a coordinated action of three key enzymes: a nonribosomal peptide synthetase (BhmJ), a Baeyer-Villiger monooxygenase (BhmK), and a methyltransferase (BhmG). [] BhmJ and BhmK are responsible for constructing the pyrrolizidine core. [] BhmG then specifically methylates the C-7 position. [] The C-9 methyl group is introduced through the incorporation of (2S,5S)-5-methylproline. [] This economical biosynthetic route highlights the intricate enzymatic interplay in bohemamine production.
Q4: Have any synthetic approaches been explored for bohemamine production?
A4: Yes, researchers have successfully synthesized dimeric bohemamine analogues (dibohemamines) through a non-enzymatic process. [] By reacting monomeric bohemamines with formaldehyde under mild conditions, they were able to mimic the dimerization observed in natural dibohemamines. [] This discovery not only confirmed the structures of naturally occurring dibohemamines but also paved the way for generating a library of bohemamine analogues for biological evaluation. []
Q5: What biological activities have been reported for bohemamines?
A5: Bohemamines have shown interesting biological activities, particularly cytotoxicity against cancer cell lines. For example, dibohemamine F displayed potent cytotoxicity against A549 (lung cancer) and HepG2 (liver cancer) cell lines with IC50 values of 1.1 and 0.3 μM, respectively. [] Dibohemamines B and C also exhibited nanomolar cytotoxicity against the A549 cell line. [] Other bohemamine derivatives, like those isolated from Streptomyces sp. UMA-044, have been identified as inhibitors of cell adhesion mediated by LFA-1/ICAM-1 interactions. []
Q6: Are there any genomic insights into bohemamine production?
A6: The draft genome sequence of the marine-derived Streptomyces sp. TP-A0873, a known producer of bohemamine, has been determined. [] Analysis of the genome revealed the presence of at least 14 gene clusters potentially encoding polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). [] These findings highlight the rich biosynthetic potential of this strain and provide a basis for further exploration of its secondary metabolite repertoire.
Q7: Has bohemamine been identified in organisms other than Streptomyces?
A7: While bohemamine itself has primarily been isolated from Streptomyces, a structurally similar compound, hennaminal, was discovered in the marine cyanobacterium Rivularia sp. [] Hennaminal shares the rare β,β-diamino unsaturated ketone functionality with bohemamine, suggesting a potential evolutionary link or convergent evolution of this chemical motif. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



